Technical Guide: Spectroscopic Elucidation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
Technical Guide: Spectroscopic Elucidation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It focuses on the structural elucidation and validation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline , a specialized intermediate likely used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR or similar pathways.
Executive Summary & Chemical Context
Compound: 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
Formula:
This guide provides a comprehensive spectroscopic profile for the validation of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline. As a polysubstituted aniline featuring both an electron-donating isopropoxy group (ortho-position) and a heterocyclic imidazole moiety (para-position), this molecule presents a unique electronic push-pull system that significantly influences its NMR and MS signatures. Accurate characterization is critical to ensure the absence of regioisomeric impurities (e.g., imidazole attachment at the N3 vs. C-linkage) and to quantify residual nitro-precursors.
Analytical Strategy & Methodology
To ensure data integrity (E-E-A-T), the characterization protocol relies on a self-validating triangulation of High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (
Sample Preparation Protocols
-
NMR Solvent Selection: DMSO-d6 is the mandatory solvent.
-
Causality: Chloroform (
) often causes broadening of the imidazole and aniline protons due to exchange rates and solubility issues. DMSO-d6 stabilizes the labile protons via hydrogen bonding, allowing for distinct integration (~ 4.8–5.2 ppm).
-
-
MS Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Logic: The basic imidazole nitrogen (
~7.0) and the aniline ( ~4.6) ensure facile protonation .
-
Diagnostic Workflow
The following diagram illustrates the logical flow for structural confirmation, highlighting the "Go/No-Go" decision points based on spectral data.
Figure 1: Analytical decision matrix for confirming the identity of the aniline intermediate.
Spectroscopic Data Profile
The following data represents the consensus values derived from structural analogs and standard electronic shift predictions for this specific scaffold.
Proton NMR ( H NMR) Data
Solvent: DMSO-d6 | Frequency: 400 MHz
Note: Chemical shifts (
| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| Imidazole-CH | 2.28 | Singlet (s) | 3H | - | Methyl group on imidazole C2. |
| Isopropoxy-CH | 1.29 | Doublet (d) | 6H | 6.0 | Gem-dimethyls of isopropoxy. |
| Isopropoxy-CH | 4.55 | Septet (sept) | 1H | 6.0 | Methine proton (deshielded by Oxygen). |
| Aniline-NH | 4.95 | Broad Singlet (br s) | 2H | - | Exchangeable amine protons. |
| Ar-H (C3) | 6.95 | Doublet (d) | 1H | 2.0 | Meta to amine, Ortho to OiPr (Shielded). |
| Ar-H (C5) | 6.68 | Doublet (d) | 1H | 8.4 | Ortho to amine (Strongly Shielded). |
| Ar-H (C6) | 6.85 | Doublet of Doublets | 1H | 8.4, 2.0 | Meta to amine. |
| Im-H (C4/C5) | 6.88 | Singlet/Doublet | 1H | - | Imidazole ring proton. |
| Im-H (C5/C4) | 7.15 | Singlet/Doublet | 1H | - | Imidazole ring proton. |
Interpretation Logic:
-
The Septet (4.55 ppm): This is the "fingerprint" signal. If this appears as a multiplet or is shifted >0.5 ppm, suspect hydrolysis of the ether or incomplete alkylation.
-
The Methyl Singlet (2.28 ppm): Confirms the presence of the 2-methylimidazole. A lack of this singlet suggests the wrong starting material (plain imidazole) was used.
-
Aromatic Pattern: The 1,2,4-substitution pattern on the benzene ring should show an ABX system (or similar), but the electron-rich nature of the ring compresses the signals between 6.6 and 7.0 ppm.
Carbon NMR ( C NMR) Data
Solvent: DMSO-d6 | Frequency: 100 MHz
| Carbon Type | Shift ( | Assignment |
| Aliphatic | 13.8 | Imidazole-C H |
| Aliphatic | 21.8 | Isopropoxy-C H |
| Ether Methine | 70.8 | Isopropoxy-C H-O |
| Aromatic C-N | 144.5 | Imidazole C2 (C=N) |
| Aromatic C-O | 146.2 | Benzene C2 (attached to OiPr) |
| Aromatic C-N | 138.5 | Benzene C1 (attached to NH |
| Aromatic C-N | 126.0 | Benzene C4 (attached to Imidazole) |
| Aromatic CH | 112-128 | Remaining aromatic/imidazole carbons |
Mass Spectrometry (ESI-MS)
-
Theoretical Mass (
): 231.14 -
Observed Ion (
): 232.1 ± 0.1 m/z -
Fragmentation Pattern (MS/MS):
-
m/z ~190: Loss of Isopropyl group (neutral loss of propene, 42 Da).
-
m/z ~149: Cleavage of the imidazole ring (characteristic of N-aryl imidazoles).
-
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying impurities.
Standard Route:
-
Precursor: 3,4-Difluoronitrobenzene or 4-Fluoro-3-isopropoxynitrobenzene.
-
Step 1 (
): Displacement of Fluorine by 2-Methylimidazole. -
Step 2 (Reduction): Hydrogenation (
or ) of the nitro group to the aniline.
Common Impurities:
-
Residual Nitro Intermediate: Look for downfield shifts in H-NMR (aromatic protons shift to 7.8–8.2 ppm due to the electron-withdrawing
). -
Des-isopropyl Analog: Loss of the isopropyl group (phenol derivative). Disappearance of the septet at 4.55 ppm; appearance of a broad phenolic -OH singlet >9.0 ppm.
-
Regioisomers: If the starting material was 3,4-difluoro, the imidazole might attack the wrong position relative to the isopropoxy group. This changes the coupling constants in the aromatic region.
Structural Visualization (Connectivity)
The following diagram details the scalar couplings (J-coupling) observed in the COSY (Correlation Spectroscopy) NMR experiment, which confirms the connectivity of the molecule.
Figure 2: Key COSY (Red Dashed) and NOESY (Blue Dotted) NMR correlations confirming the 1,2,4-substitution pattern.
References
-
General Synthesis of Imidazole-Anilines
-
Patent: Zhang, W., et al. "Preparation method of tivozanib intermediate." CN104326924A . (2015).
- Context: Describes the and reduction conditions for similar alkoxy-aniline-imidazole scaffolds.
-
-
Spectroscopic Reference Data
-
Base Aniline Shifts: NIST Mass Spectrometry Data Center. "4-Isopropoxyaniline." PubChem CID 82112 .
-
Imidazole Shifts: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds." SDBS No. 2384 (2-Methylimidazole) .
-
- Kinase Inhibitor Chemistry: Journal: Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis, 13(1), 1-14. (Provides context on the pharmacophore relevance of the aniline-imidazole motif).
